Albacarcin V
Overview
Description
Albacarcin V is a compound derived from marine microorganisms, specifically from the genus Streptomyces . It is known for its potent antimicrobial and antitumor properties. Initially discovered in the 1950s, this compound has garnered attention for its ability to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Albacarcin V can be synthesized through mechanochemical methods. One approach involves the preparation of a self-micelle solid dispersion using disodium glycyrrhizin as an excipient. This method enhances the solubility and bioavailability of this compound . The process involves ball milling with zirconium balls at a rotation speed of 30 rpm for 2.5 hours .
Industrial Production Methods: Industrial production of this compound typically involves fermentation using Streptomyces species. Optimization of fermentation conditions, such as the use of glucose, corn starch, and soybean meal, can significantly enhance the yield of this compound .
Chemical Reactions Analysis
Types of Reactions: Albacarcin V undergoes various chemical reactions, including oxidation and substitution. It is known to inhibit topoisomerase I activity in Mycobacterium tuberculosis by intercalating DNA at specific sequences .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include formic acid and acetonitrile for detection and quantification . The compound is also involved in Suzuki-Miyaura cross-coupling reactions .
Major Products Formed: The major products formed from the reactions involving this compound include derivatives with enhanced antimicrobial and antitumor activities .
Scientific Research Applications
Albacarcin V has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various derivatives with improved biological activities.
Biology: this compound exhibits potent antimicrobial activity against MRSA and Mycobacterium tuberculosis
Medicine: The compound has shown promise in the treatment of drug-resistant tuberculosis and certain types of cancer
Industry: this compound is used in the formulation of creams for the treatment of skin infections.
Mechanism of Action
Albacarcin V is structurally similar to compounds such as gilvocarcin V, ravidomycin, and polycarcin . These compounds share a benzonaphthopyranone structure and exhibit strong antitumor properties . this compound is unique in its potent activity against drug-resistant strains of Mycobacterium tuberculosis and its ability to intercalate DNA at specific sequences .
Comparison with Similar Compounds
- Gilvocarcin V
- Ravidomycin
- Polycarcin
Albacarcin V stands out due to its specific mechanism of action and its effectiveness against multidrug-resistant pathogens .
Properties
IUPAC Name |
8-ethenyl-1-hydroxy-10,12-dimethoxy-4-(3,4,5-trihydroxy-4,6-dimethyloxan-2-yl)naphtho[1,2-c]isochromen-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28O9/c1-6-13-9-16-20(18(10-13)34-4)15-11-19(35-5)22-17(29)8-7-14(21(22)23(15)37-27(16)32)24-26(31)28(3,33)25(30)12(2)36-24/h6-12,24-26,29-31,33H,1H2,2-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDANBMKOUVKAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)(C)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20918931 | |
Record name | 1,5-Anhydro-6-deoxy-1-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxo-6H-benzo[d]naphtho[1,2-b]pyran-4-yl)-3-C-methylhexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20918931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92841-46-8, 82196-88-1 | |
Record name | Albacarcin V | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092841468 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chrysomycin A | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=613946 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,5-Anhydro-6-deoxy-1-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxo-6H-benzo[d]naphtho[1,2-b]pyran-4-yl)-3-C-methylhexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20918931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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